
5,6-Dihydroabiraterone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dihydroabiraterone is a chemical compound with the molecular formula C24H33NO and a molecular weight of 351.53 g/mol . It is a metabolite of Abiraterone, a potent and irreversible inhibitor of the enzyme CYP17A1, which is involved in androgen biosynthesis . This compound is significant in the field of medicinal chemistry, particularly in the treatment of castration-resistant prostate cancer .
Métodos De Preparación
The synthesis of 5,6-Dihydroabiraterone typically involves the reduction of Abiraterone. One common method includes the use of hydrogenation reactions where Abiraterone is treated with hydrogen in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under controlled conditions . This process results in the addition of hydrogen atoms to the double bonds in Abiraterone, leading to the formation of this compound.
Industrial production methods for this compound are similar but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
5,6-Dihydroabiraterone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Further reduction of this compound can lead to the formation of fully saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles such as halides or alkoxides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield ketones or carboxylic acids .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 5,6-Dihydroabiraterone is closely related to that of Abiraterone. It inhibits the enzyme CYP17A1, which is crucial for androgen biosynthesis . By inhibiting this enzyme, this compound reduces the production of androgens, which are hormones that can stimulate the growth of prostate cancer cells . This inhibition leads to decreased levels of testosterone and other androgens, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
5,6-Dihydroabiraterone is similar to other derivatives of Abiraterone, such as:
Abiraterone Acetate: A prodrug of Abiraterone that is used clinically for the treatment of prostate cancer.
7-Ketoabiraterone: Another metabolite of Abiraterone with distinct biological activities.
Abiraterone N-oxide: A derivative that has been studied for its potential therapeutic effects.
What sets this compound apart is its specific role as a metabolite in the metabolic pathway of Abiraterone, providing insights into the drug’s metabolism and mechanism of action .
Propiedades
Fórmula molecular |
C24H33NO |
|---|---|
Peso molecular |
351.5 g/mol |
Nombre IUPAC |
(3S,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C24H33NO/c1-23-11-9-18(26)14-17(23)5-6-19-21-8-7-20(16-4-3-13-25-15-16)24(21,2)12-10-22(19)23/h3-4,7,13,15,17-19,21-22,26H,5-6,8-12,14H2,1-2H3/t17-,18-,19-,21-,22-,23-,24+/m0/s1 |
Clave InChI |
UNJQRCXVHBZVTM-LDBGNEBASA-N |
SMILES isomérico |
C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4C5=CN=CC=C5)C)O |
SMILES canónico |
CC12CCC(CC1CCC3C2CCC4(C3CC=C4C5=CN=CC=C5)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


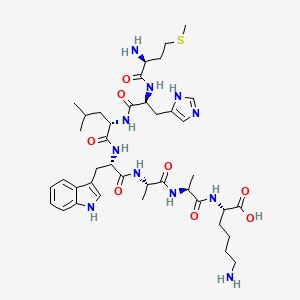

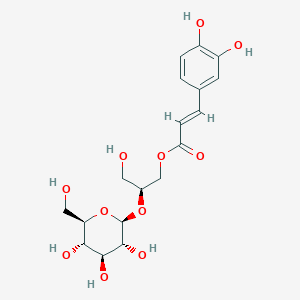
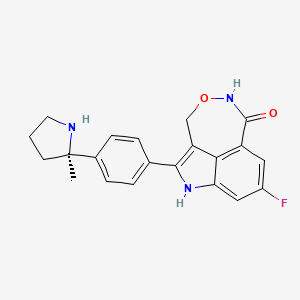
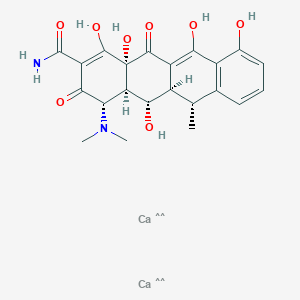
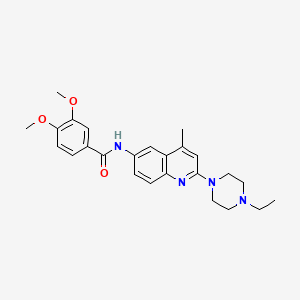



![(4R)-4-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5R)-2-acetamido-4,5-dihydroxy-6-octadecanoyloxy-1-oxohexan-3-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoic acid](/img/structure/B12390870.png)




